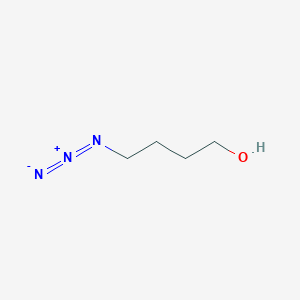
Methyl (S)-(+)-mandelate
Descripción general
Descripción
Methyl (S)-(+)-mandelate, also known as methyl-D-mandelate, is a chiral molecule with a molecular formula of C8H8O3. It is an aromatic compound that is used in a variety of scientific research applications. Methyl (S)-(+)-mandelate is produced by the reaction of mandelic acid and methyl alcohol. It is used in a variety of biochemical and physiological experiments, and has a wide range of applications in the field of science.
Aplicaciones Científicas De Investigación
Environmental Biotechnology
The degradation pathways of mandelic acid and its derivatives, including Methyl (S)-(+)-mandelate , are studied for their potential in bioremediation. Microorganisms that can metabolize these compounds may be used to clean up environmental pollutants, as they can break down aromatic compounds into less harmful substances .
Propiedades
IUPAC Name |
methyl (2S)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITATYELQCJRCCK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-(+)-mandelate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Methyl (S)-(+)-mandelate?
A1: Methyl (S)-(+)-mandelate has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: How is Methyl (S)-(+)-mandelate used in asymmetric synthesis?
A2: Methyl (S)-(+)-mandelate serves as a valuable chiral starting material in asymmetric synthesis. For instance, it plays a key role in the synthesis of (+)-dienomycin C, an alkaloid with potential pharmaceutical applications []. Additionally, it has been utilized in the asymmetric synthesis of (-)-neopodophyllotoxin [].
Q3: Can you elaborate on the stereospecific oxygen rearrangement observed during the reduction of Methyl (S)-(+)-mandelate?
A3: Research has demonstrated that the reduction of Methyl (S)-(+)-mandelate yields not only the expected 2-phenylethanol but also the unexpected optically pure 1-phenylethanol. This unusual outcome arises from a stereospecific oxygen atom metathesis, which proceeds through a styrene oxide intermediate. Interestingly, the concentration of this intermediate is influenced by the polarity of the solvent used in the reaction [].
Q4: How is Methyl (S)-(+)-mandelate employed in enzymatic reactions?
A4: Methyl (S)-(+)-mandelate is frequently used as a substrate for testing the activity and enantioselectivity of lipases. Various studies have explored its kinetic resolution using immobilized lipase preparations, particularly from Candida antarctica B (CAL-B) [, , , , , , ]. The enantioselectivity of these reactions can be significantly influenced by factors like immobilization method, pH, and the specific buffer used.
Q5: Are there other enzymes besides CAL-B that show activity towards Methyl (S)-(+)-mandelate?
A5: Yes, beyond CAL-B, other enzymes demonstrate activity and enantioselectivity towards Methyl (S)-(+)-mandelate. These include an esterase from Rhodobacter sphaeroides [, ], a lipase from Burkholderia sp. GXU56 [, ], a lipase from Geotrichum sp. GXU33 [], and an esterase from Dactylosporangium sp. BB08 []. These findings highlight the versatility of Methyl (S)-(+)-mandelate as a substrate in biocatalytic processes.
Q6: Has Methyl (S)-(+)-mandelate been studied using computational chemistry approaches?
A6: Yes, computational studies, including molecular dynamics simulations, have been conducted to analyze the enantioselective binding of Methyl (S)-(+)-mandelate with β-cyclodextrin []. These studies provide valuable insights into the chiral recognition mechanism and factors influencing enantiomeric separation.
Q7: What methods are available for separating the enantiomers of Methyl mandelate?
A7: Gas chromatography, employing chiral stationary phases like β-cyclodextrin (Cyclodex B), has proven effective for separating the enantiomers of Methyl mandelate []. This technique allows for the determination of thermodynamic parameters, offering insights into the chiral recognition mechanism.
Q8: How does Methyl (S)-(+)-mandelate perform in the presence of organic solvents?
A8: The research indicates that the stability and activity of enzymes like CALB towards Methyl (S)-(+)-mandelate can be influenced by the presence of organic solvents [, , ]. Additionally, the choice of buffer during enzymatic reactions can impact both enzyme activity and enantiospecificity []. For instance, the use of bicarbonate buffer instead of phosphate buffer can drastically alter the activity of immobilized almond lipase towards the R and S isomers of methyl mandelate.
Q9: What are some essential tools and resources for conducting research on Methyl (S)-(+)-mandelate and related compounds?
A9: Essential tools and resources for this field of research encompass:
- Chiral Chromatography: Techniques like gas chromatography and high-performance liquid chromatography (HPLC) equipped with chiral stationary phases are crucial for separating and analyzing enantiomers [, ].
- Spectroscopy: NMR and IR spectroscopy are indispensable for structural characterization and studying reaction mechanisms [].
- Enzyme Engineering and Immobilization: Techniques for enzyme engineering, such as directed evolution, and immobilization strategies play a vital role in developing efficient and robust biocatalysts for enantioselective synthesis [, , , , , , , ].
- Computational Chemistry Software: Molecular modeling software and computational chemistry tools are essential for simulating molecular interactions, predicting binding affinities, and gaining insights into chiral recognition mechanisms [].
Q10: What are the potential cross-disciplinary applications of research on Methyl (S)-(+)-mandelate?
A10: Research on Methyl (S)-(+)-mandelate extends beyond traditional organic chemistry and finds applications in diverse fields such as:
- Pharmaceutical Sciences: Its use as a chiral building block in drug synthesis and as a model substrate for studying enzyme kinetics and enantioselectivity holds promise for developing new pharmaceuticals [, ].
- Biotechnology: The exploration of diverse enzymes for Methyl (S)-(+)-mandelate resolution and the development of immobilized biocatalysts have significant implications for biocatalytic processes and industrial applications [, , , , , , , , , , ].
- Materials Science: The study of interactions between Methyl (S)-(+)-mandelate and materials like polysulfone microspheres for developing bioreactors highlights its relevance in material science and bioengineering [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





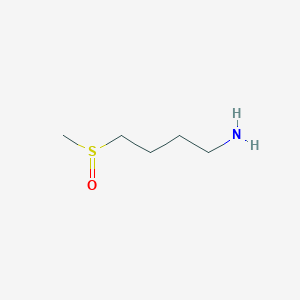
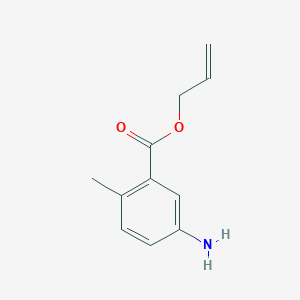
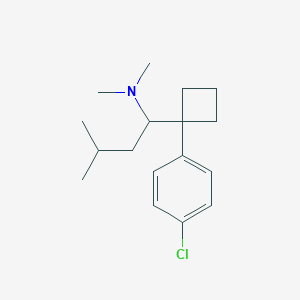
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
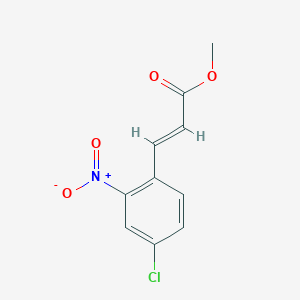
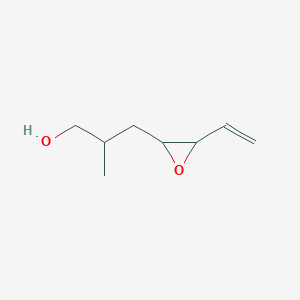


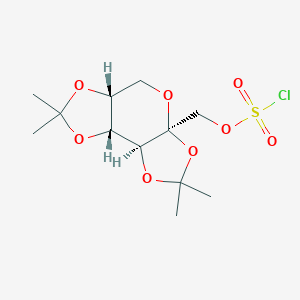
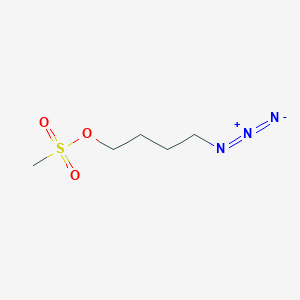
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
